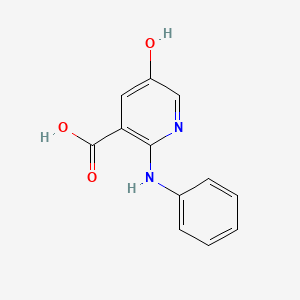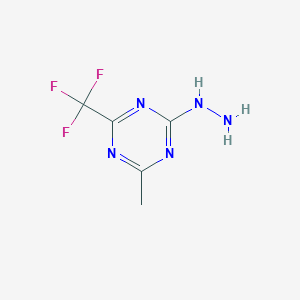
2-Propyl-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyl-2H-1-benzopyran is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring. This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-2H-1-benzopyran can be achieved through several methods. One common approach involves the reaction of o-hydroxybenzaldehyde with malononitrile or ethyl cyanoacetate in an uncatalyzed aqueous medium. This reaction proceeds via a Knoevenagel condensation followed by cyclization . Another method involves the use of O-alkenyloxy or O-alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and environmentally benign solvents is preferred to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propyl-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, dihydro derivatives, and various substituted benzopyrans .
Applications De Recherche Scientifique
2-Propyl-2H-1-benzopyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: This compound is used in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Propyl-2H-1-benzopyran involves its interaction with various molecular targets and pathways. It can act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes or receptors involved in disease processes, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran: The parent compound of the benzopyran family, known for its basic structure and reactivity.
4H-1-Benzopyran: Another isomer with different orientation of the pyran ring.
Chromene: A closely related compound with similar biological activities.
Uniqueness
2-Propyl-2H-1-benzopyran is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, making it more effective in certain applications compared to its unsubstituted counterparts .
Propriétés
Numéro CAS |
61469-53-2 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-propyl-2H-chromene |
InChI |
InChI=1S/C12H14O/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h3-4,6-9,11H,2,5H2,1H3 |
Clé InChI |
YYLNSPWMPVRSGA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C=CC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


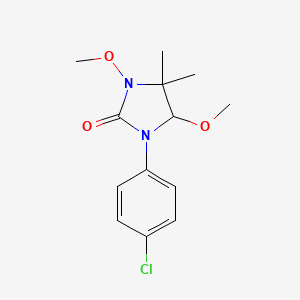
![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)

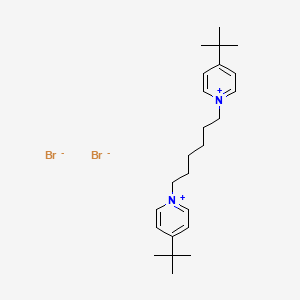
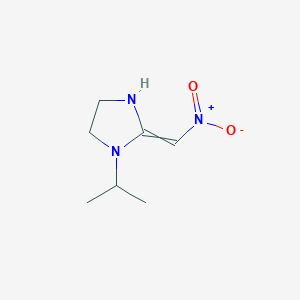

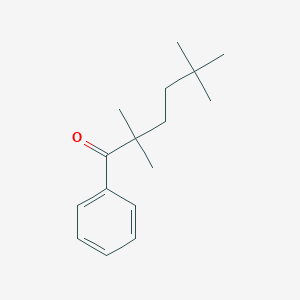

![2-[Dichloro(nitro)methyl]-1-methylimidazolidine](/img/structure/B14589047.png)
![2-[(3,4,5-Trichlorophenoxy)methyl]oxirane](/img/structure/B14589053.png)
![2-[(Aminomethyl)amino]ethan-1-ol](/img/structure/B14589060.png)
